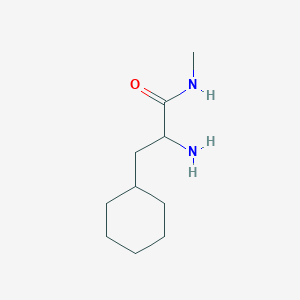

2-amino-3-cyclohexyl-N-methylpropanamide

Description

Overview of Propanamide Derivatives as Research Scaffolds

Propanamide derivatives are a class of organic compounds characterized by a three-carbon chain with a carboxamide group. This structural motif is a common feature in a wide array of biologically active molecules and approved drugs. The versatility of the propanamide scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the systematic modification of its physicochemical properties and biological activity.

In medicinal chemistry, the propanamide backbone serves as a robust scaffold for the design of enzyme inhibitors, receptor agonists and antagonists, and other modulators of biological targets. nih.gov The amide bond within the propanamide structure is a key hydrogen bonding motif that can participate in crucial interactions with biological macromolecules such as proteins and nucleic acids.

The synthesis of propanamide derivatives is often straightforward, employing standard amide coupling reactions, which facilitates the generation of diverse chemical libraries for high-throughput screening. nih.gov This accessibility has made propanamide-based compounds a popular choice for lead discovery and optimization in drug development programs.

Table 1: Examples of Bioactive Propanamide Derivatives

| Compound Name | Biological Activity | Therapeutic Area |

| Naproxen | Cyclooxygenase (COX) inhibitor | Anti-inflammatory |

| Indomethacin | Cyclooxygenase (COX) inhibitor | Anti-inflammatory |

| Celecoxib | Selective COX-2 inhibitor | Anti-inflammatory |

| Valdecoxib | Selective COX-2 inhibitor | Anti-inflammatory |

Significance of the Cyclohexyl and Amino Moieties in Chemical Structure and Function

The cyclohexyl and amino moieties are pivotal components that are expected to impart distinct and advantageous properties to 2-amino-3-cyclohexyl-N-methylpropanamide.

The cyclohexyl group is a non-polar, saturated carbocyclic ring that can significantly influence a molecule's lipophilicity, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The three-dimensional nature of the cyclohexyl ring can also play a crucial role in establishing specific interactions with the binding pockets of target proteins. nih.gov In some cases, the inactivity of a cyclohexyl derivative compared to a flatter analog can suggest that the target's hydrophobic pocket is narrow and planar. drugdesign.org The saturation of the cyclohexane (B81311) ring has been observed to enhance the inhibitory effect of certain compounds on tumor necrosis factor-alpha (TNF-α) levels. mdpi.com

The amino group is a fundamental functional group in a vast number of bioactive molecules. Its basic nature allows it to participate in ionic interactions, which are often key to molecular recognition at physiological pH. The primary amino group in this compound can also serve as a hydrogen bond donor, further contributing to its binding affinity for biological targets. Furthermore, the amino group provides a reactive handle for further chemical modifications, enabling the synthesis of a wide range of analogs with altered properties.

The presence of an N-methyl group on the amide nitrogen can have profound effects on the molecule's properties. N-methylation can increase a compound's metabolic stability by protecting the amide bond from enzymatic cleavage. nih.gov It can also modulate a molecule's conformational flexibility and membrane permeability, which are critical for its bioavailability. nih.gov While N-methylation removes a hydrogen bond donor, it can sometimes lead to an increase in aqueous solubility by disrupting crystal lattice formation. wordpress.com

Table 2: Influence of Cyclohexyl Moiety on Biological Activity

| Compound Feature | Impact on Properties | Reference |

| Saturated Cyclohexane Ring | Can enhance inhibitory effect on TNF-α | mdpi.com |

| Cyclohexyl Group vs. Naphthyl Group | Inactivity of cyclohexyl derivative can indicate a flat and narrow hydrophobic pocket | drugdesign.org |

| Increasing Ring Size (e.g., to cyclohexane) | Can lead to increased biological activity | drugdesign.org |

Current Research Landscape and Academic Trajectories for this compound Analogs

The current research landscape in small molecule drug discovery is characterized by a drive towards increasingly complex and precisely designed molecules to address unmet medical needs. drugdiscoverytrends.com There is a growing interest in developing small molecules that can modulate challenging targets, such as protein-protein interactions. vkeybio.com

Given the favorable structural features of this compound, its analogs represent a promising area for future research. The synthesis and biological evaluation of a library of analogs could lead to the discovery of novel bioactive compounds. Key research trajectories could include:

Exploration of Stereochemistry: The core structure of this compound contains at least one stereocenter. The synthesis and evaluation of individual stereoisomers would be crucial, as biological activity is often stereospecific.

Modification of the Cyclohexyl Ring: The introduction of substituents on the cyclohexyl ring could be explored to fine-tune lipophilicity and introduce new interactions with target proteins.

Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or used in other chemical transformations to generate a diverse range of analogs with potentially different biological activities.

Variations of the N-Alkyl Group: Replacing the N-methyl group with other alkyl or functionalized groups could modulate the compound's ADME properties.

The integration of computational drug design and high-throughput screening could accelerate the discovery of promising analogs of this compound for various therapeutic areas, including oncology, neurology, and infectious diseases. worldpharmatoday.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-cyclohexyl-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFBACFYVCYJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis in Academic Research

Advanced Spectroscopic Techniques for Elucidating Molecular Conformation

A detailed analysis of the solution-state and solid-state structures of 2-amino-3-cyclohexyl-N-methylpropanamide would typically involve a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule in solution. For this compound, 1H and 13C NMR spectra would provide information about the chemical environment of each hydrogen and carbon atom. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could reveal through-space interactions between protons, offering insights into the preferred conformations of the cyclohexyl ring and the propanamide backbone. However, no specific NMR spectral data for this compound could be located in the searched scientific literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Hydrogen Bonding Interactions

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For the target compound, FTIR would be instrumental in identifying characteristic functional groups, such as the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and the C-H stretches of the cyclohexyl and methyl groups. Shifts in these vibrational frequencies could indicate the presence and strength of intra- and intermolecular hydrogen bonding. At present, no experimental FTIR spectra for this compound are available in public repositories.

X-ray Crystallography for Solid-State Structural Elucidation and Complex Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state, including the packing of molecules in the crystal lattice. A search for crystallographic data for this specific compound did not yield any results.

Circular Dichroism (CD) Spectroscopy for Chiral Conformations

Given that this compound is a chiral molecule, Circular Dichroism (CD) spectroscopy would be a valuable technique for studying its stereochemical features. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the conformation of chiral chromophores. In this case, the amide bond would be the primary chromophore of interest. No CD spectroscopic data for this compound has been reported in the available literature.

Computational Approaches for Conformational Landscapes and Stability

In the absence of experimental data, computational methods are often employed to predict the structural and energetic properties of molecules.

Molecular Mechanics (MM) and Monte Carlo Simulations for Conformational Search

Molecular Mechanics (MM) force fields could be used to model the potential energy surface of this compound. Coupled with conformational search algorithms like Monte Carlo simulations, these methods could explore the vast conformational space of the molecule to identify low-energy, stable conformations. Such studies would provide theoretical insights into the preferred orientations of the cyclohexyl group relative to the propanamide backbone and the rotational barriers around single bonds. While these computational studies are feasible, no specific research applying these methods to this compound has been published.

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure of many-body systems, such as molecules. This method is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms.

The process begins with the construction of an initial molecular model. This model is then subjected to a geometry optimization algorithm, where the forces on each atom are calculated, and the atomic positions are iteratively adjusted to minimize the total energy of the molecule. Various functionals, such as B3LYP, are commonly employed in conjunction with a basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy. For amino acids and their derivatives, this level of theory has been shown to provide reliable geometric parameters.

Upon reaching the optimized geometry, a wealth of electronic properties can be calculated. These properties provide deep insights into the molecule's reactivity, stability, and spectroscopic characteristics. Key electronic properties that would be investigated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting sites of intermolecular interactions.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and helping to identify polar regions within the molecule.

A hypothetical data table summarizing the results of a DFT study on this compound might look as follows:

| Property | Calculated Value | Units |

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Analysis of Intramolecular Hydrogen Bonding and Tautomerism

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonds (IHBs) play a significant role in determining the conformational preferences and stability of molecules like this compound. An IHB can form between the amide hydrogen and the amino group, or between the amino hydrogens and the amide oxygen, leading to the formation of a pseudo-ring structure.

The presence and strength of such bonds can be investigated using several computational techniques:

Geometric Criteria: The distance between the hydrogen donor and acceptor atoms, as well as the bond angle, are primary indicators of a hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond. This provides a direct measure of the hydrogen bond strength.

Atoms in Molecules (AIM) Theory: AIM theory analyzes the topology of the electron density. The presence of a bond critical point between the hydrogen and acceptor atoms is a definitive indicator of a bonding interaction.

A hypothetical table detailing potential intramolecular hydrogen bonds is presented below:

| Donor | Acceptor | H...A Distance (Å) | D-H...A Angle (°) | NBO Stabilization Energy (kcal/mol) |

| N-H (Amide) | N (Amino) | [Value] | [Value] | [Value] |

| N-H (Amino) | O (Amide) | [Value] | [Value] | [Value] |

Tautomerism:

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. For this compound, the most relevant form of tautomerism is the amide-imidic acid tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group to the oxygen atom, resulting in the formation of an imidic acid.

Computational studies can predict the relative stabilities of these tautomers by calculating their total energies. The energy difference between the amide and imidic acid forms indicates which tautomer is more prevalent at equilibrium. The transition state connecting the two tautomers can also be located to determine the energy barrier for the tautomerization reaction. Factors such as solvent effects can significantly influence the position of this equilibrium, and these can be modeled using implicit or explicit solvent models in the DFT calculations.

A summary of a hypothetical tautomerism study could be presented as follows:

| Tautomer | Relative Energy (kcal/mol) |

| Amide | 0.00 |

| Imidic Acid | [Value] |

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Identification of Key Pharmacophores in 2-amino-3-cyclohexyl-N-methylpropanamide Analogs

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For this compound and its analogs, the key pharmacophoric features are believed to include a hydrogen bond donor (the primary amino group), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic region (the cyclohexyl ring).

The identification of these pharmacophores often involves the synthesis and biological evaluation of a series of analogs where each functional group is systematically modified or removed. The resulting data helps in constructing a pharmacophore model that can be used to predict the activity of new, unsynthesized compounds. For instance, replacing the cyclohexyl group with a smaller or larger hydrophobic group can help to define the optimal size and shape of this hydrophobic pocket in the target receptor. Similarly, modification of the amino and amide groups can provide insights into the nature of the hydrogen bonding interactions.

Table 1: Hypothetical Pharmacophore Analysis of this compound Analogs (This table is for illustrative purposes to demonstrate the concept of pharmacophore analysis)

| Analog | Modification | Key Pharmacophoric Feature Altered | Relative Binding Affinity |

|---|---|---|---|

| Parent Compound | - | - | 100% |

| Analog A | Cyclohexyl -> Phenyl | Hydrophobic region (aromatic) | 85% |

| Analog B | Cyclohexyl -> Isopropyl | Hydrophobic region (smaller) | 60% |

| Analog C | -NH2 -> -OH | Hydrogen bond donor | 30% |

| Analog D | C=O -> C=S | Hydrogen bond acceptor | 45% |

Influence of Stereochemistry and Chiral Specificity on Biological Activity.nih.govbiomedgrid.com

Chirality, or the "handedness" of a molecule, plays a pivotal role in its biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may bind with much higher affinity than the other. biomedgrid.com

In the case of this compound, the carbon atom to which the amino group is attached is a chiral center. This gives rise to two enantiomers, (R)-2-amino-3-cyclohexyl-N-methylpropanamide and (S)-2-amino-3-cyclohexyl-N-methylpropanamide. It is highly probable that these two enantiomers will display different biological activities. One enantiomer, termed the eutomer, will likely have a significantly higher affinity for the target receptor, while the other, the distomer, may be less active or even inactive. biomedgrid.com This difference in activity is due to the precise three-dimensional fit required for optimal interaction with the binding site. The incorrect orientation of a key functional group in the distomer can lead to steric clashes or prevent the formation of crucial interactions, such as hydrogen bonds.

Table 2: Hypothetical Stereospecific Binding of this compound Enantiomers (This table is for illustrative purposes to demonstrate the concept of chiral specificity)

| Enantiomer | Configuration | Receptor Binding Affinity (Ki, nM) | Relative Potency |

|---|---|---|---|

| (R)-enantiomer | R | 10 | High |

| (S)-enantiomer | S | 500 | Low |

| Racemic Mixture | R/S | 20 | Moderate |

Contributions of the Cyclohexyl Moiety to Ligand Binding and Selectivity in Target Interactions

The cyclohexyl group in this compound is a bulky, non-polar moiety that is expected to make significant contributions to ligand binding through hydrophobic interactions. These interactions occur when the non-polar cyclohexyl ring is sequestered from the aqueous environment of the body into a complementary hydrophobic pocket within the receptor's binding site. This process is entropically favorable as it releases ordered water molecules from the surface of both the ligand and the receptor.

The size and shape of the cyclohexyl group are also critical for selectivity. Receptors for different signaling molecules often have binding pockets of varying sizes and shapes. A ligand with a cyclohexyl group may fit snugly into the binding site of its intended target, while being too large to fit into the binding sites of other receptors. This "lock and key" or, more accurately, "induced fit" mechanism is a fundamental principle of molecular recognition and is a key determinant of a drug's selectivity and, consequently, its side-effect profile.

Role of the Amide and Amino Functional Groups in Receptor or Enzyme Recognition.libretexts.orgunina.it

The amino (-NH2) and amide (-CONH-) functional groups are polar moieties that are capable of forming hydrogen bonds, which are crucial for the specific recognition of a ligand by its receptor. unina.it The primary amino group, with its two hydrogen atoms, can act as a hydrogen bond donor. libretexts.org The amide group contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). libretexts.org

These hydrogen bonds are highly directional and play a key role in orienting the ligand within the binding site and stabilizing the ligand-receptor complex. The precise positioning of these functional groups allows for a network of hydrogen bonds to be formed with complementary amino acid residues in the receptor, such as aspartate, glutamate, serine, and threonine. The strength and geometry of these interactions are critical for high-affinity binding.

Table 3: Potential Hydrogen Bonding Interactions of this compound (This table is for illustrative purposes to demonstrate potential interactions)

| Functional Group | Potential Interaction | Complementary Receptor Residue (Example) |

|---|---|---|

| Primary Amino (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid (carboxyl group) |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine (hydroxyl group) |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate (carboxyl group) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propanamide Derivatives.nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For propanamide derivatives, a QSAR model could be developed by correlating various physicochemical properties (descriptors) of the molecules with their experimentally determined binding affinities or functional activities. researchgate.net

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By applying statistical methods such as multiple linear regression or partial least squares, a predictive model can be generated. This model can then be used to estimate the activity of novel, yet-to-be-synthesized propanamide derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated experimentally. researchgate.net

Mechanistic Investigations of Biological Activity in Non Clinical Models

Target Engagement Studies of 2-amino-3-cyclohexyl-N-methylpropanamide Analogs

Comprehensive searches of scientific literature and databases did not yield specific data on target engagement studies for this compound or its direct analogs. Information regarding the application of biophysical assays or co-crystal structure analysis for this specific compound is not currently available in published research.

Protein-Ligand Complexation Analysis via Biophysical Assays (e.g., ASMS, SPR, TSA)

There is no publicly available information from biophysical assays such as Affinity Selection Mass Spectrometry (ASMS), Surface Plasmon Resonance (SPR), or Thermal Shift Assays (TSA) to characterize the protein-ligand complexation of this compound or its analogs.

Co-crystal Structure Analysis of Ligand-Target Interactions to Delineate Binding Modes

No co-crystal structures of this compound or its analogs complexed with any biological target, including G-Protein Coupled Receptors, have been deposited in the Protein Data Bank or described in the scientific literature. Therefore, an analysis of its specific binding modes through co-crystal structures is not possible at this time.

Functional Modulation of Specific Receptors and Enzymes

The functional activity of this compound on specific receptors and enzymes, as outlined below, has not been detailed in the available scientific literature.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

While allosteric modulation is a key mechanism for regulating GPCR activity, there are no specific studies that document the effects of this compound as an allosteric modulator of the specified GPCRs. nih.govnih.gov GPCRs are a major class of drug targets, and allosteric modulators are of significant interest due to their potential for greater subtype selectivity compared to traditional orthosteric ligands. nih.govresearchgate.net

β2-Adrenergic Receptor (β2AR) Antagonism

There is no available data to suggest that this compound or its analogs act as antagonists of the β2-Adrenergic Receptor (β2AR). Research into β-adrenoceptor antagonists has been extensive, but this specific compound is not mentioned in the context of this activity. nih.gov

Neuropeptide FF Receptors (NPFF1-R and NPFF2-R) Agonism and Antagonism

The Neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, is involved in modulating opioid receptor function. nih.govnih.gov However, a review of the current scientific literature reveals no studies investigating the potential agonistic or antagonistic activity of this compound or its analogs on either NPFF1-R or NPFF2-R. nih.govresearchgate.netresearchgate.net

Formyl-Peptide Receptor 2 (FPR2) Agonism

Formyl-Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR), plays a significant role in mediating inflammatory responses. core.ac.ukmdpi.com Its activation by various ligands can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects. mdpi.comnih.gov FPR2 is expressed in various immune cells, including microglia, and its stimulation can trigger a cascade of host defense reactions. core.ac.uknih.gov The receptor's ability to bind with a wide array of structurally diverse agonists makes it an attractive therapeutic target for conditions characterized by chronic inflammation, particularly neuroinflammation. acs.orguniba.it

Research into small-molecule agonists has identified a class of ureidopropanamide derivatives as potent activators of FPR2. acs.orgnih.gov These compounds are designed to facilitate the resolution of inflammation. uniba.it In non-clinical models, selected ureidopropanamide-based FPR2 agonists have demonstrated significant anti-inflammatory properties. For instance, in in-vitro models of neuroinflammation using lipopolysaccharide (LPS)-stimulated rat primary microglial cells, these agonists were able to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov

One such ureidopropanamide agonist, known as MR-39, has been shown to abolish LPS-induced changes in the expression of genes related to M1/M2 microglial phenotypes in organotypic hippocampal cultures. nih.gov In studies using mouse models of Alzheimer's disease, MR-39 reduced the release of pro-inflammatory cytokines induced by amyloid-beta (Aβ) and enhanced the release of anti-inflammatory cytokines. nih.govuniba.it Chronic administration of MR-39 in APP/PS1 transgenic mice led to improved neuronal survival and a decrease in microglial cell density and Aβ plaque load. nih.govuniba.it These findings highlight the therapeutic potential of FPR2 agonism in modulating neuroinflammatory processes. nih.gov

Inhibition of Helicase Activity (e.g., WRN Helicase Inhibition)

Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI). nih.govustc.edu.cnnih.gov MSI cancers, which have defects in their DNA mismatch repair (MMR) system, are dependent on WRN helicase to resolve replication stress. nih.govnih.gov This dependency makes WRN a promising therapeutic target for selectively killing these cancer cells while sparing normal, microsatellite-stable (MSS) cells. springermedizin.de

Pharmacological inhibition of WRN's helicase activity has been shown to mimic the effects of genetic WRN loss, leading to selective suppression of MSI cancer cell growth in non-clinical models. nih.gov Potent and selective WRN helicase inhibitors have been developed that induce DNA damage, cell cycle arrest, and apoptosis specifically in MSI cells. ustc.edu.cnaacrjournals.orgacs.org This selective cytotoxicity is a key feature of the therapeutic strategy targeting WRN. springermedizin.de

In preclinical studies, WRN inhibitors have demonstrated significant anti-tumor activity. springermedizin.de For example, the oral covalent WRN inhibitor RO7589831 leads to an accumulation of DNA double-strand breaks and ultimately apoptosis in MSI cancer cells. ecancer.org Other inhibitors, such as HRO761, have been shown to cause DNA damage and inhibit tumor cell growth selectively in MSI cells in a p53-independent manner. ustc.edu.cn In-vivo studies using MSI cell-line xenografts and patient-derived xenograft (PDX) models have confirmed the efficacy of WRN inhibitors, showing dose-dependent tumor growth inhibition. nih.govustc.edu.cn

| Compound | Mechanism of Action | Observed Effects in MSI Cancer Models | References |

|---|---|---|---|

| HRO761 | Potent, selective, allosteric WRN inhibitor | Induces DNA damage, inhibits tumor cell growth, and leads to WRN degradation selectively in MSI cells. | ustc.edu.cnnih.gov |

| RO7589831 | Oral, covalent WRN inhibitor | Leads to accumulation of DNA double-strand breaks, mitotic cleavage, and apoptosis in MSI cells. | ecancer.org |

| GSK_WRN Series (e.g., GSK_WRN3, GSK_WRN4) | Potent, selective, covalent WRN helicase inhibitors | Selectively suppresses MSI model growth, induces DNA double-strand breaks at expanded TA-repeats. | nih.govmedchemexpress.com |

| NSC 617145 | WRN helicase inhibitor | Sensitizes cancer cells to DNA cross-linking agents, leading to decreased cell proliferation and accumulation of DNA damage. | nih.gov |

Modulation of 11β-Hydroxyl Steroid Dehydrogenase Type 1 (11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating intracellular levels of cortisol, an active glucocorticoid. mdpi.comacs.org The enzyme is primarily responsible for converting cortisone (B1669442) to cortisol, particularly in tissues like the liver and adipose tissue. mdpi.com Inhibition of 11β-HSD1 is considered an attractive therapeutic strategy for treating type 2 diabetes and metabolic syndrome. acs.orgnih.govacs.org

A variety of small-molecule inhibitors targeting 11β-HSD1 have been developed and evaluated in preclinical models. acs.org These inhibitors have shown the potential to improve metabolic parameters. In studies with diet-induced obese mice, 11β-HSD1 inhibitors have been observed to reduce blood glucose levels and insulin (B600854) levels, and in some cases, lead to a reduction in body weight. acs.orgnih.gov

One class of inhibitors includes nicotinic amide derivatives. acs.org For example, the compound AZD4017, which contains a cyclohexylcarbamoyl group, was identified as a potent and effective inhibitor of 11β-HSD1 in human adipocytes. nih.gov In preclinical studies, other inhibitors have demonstrated significant inhibition of 11β-HSD1 activity in both the liver and adipose tissue after oral administration. mdpi.com However, it has been noted that significant improvements in metabolic phenotype in high-fat diet-fed mice were often observed only at high doses of the inhibitors. nih.gov Despite promising preclinical data, the development of many 11β-HSD1 inhibitors has not progressed to late-stage clinical trials for type 2 diabetes due to modest effects. nih.govnih.gov

Cellular Pathway Analysis and Mechanistic Insights in Non-Clinical Settings

Inhibition of Intracellular Signaling Cascades (e.g., cAMP Production, β-Arrestin Recruitment, AKT Phosphorylation)

The intracellular signaling pathways engaged by compounds targeting receptors like FPR2 are complex and can determine the ultimate cellular response. As a GPCR, FPR2 activation can trigger several agonist-dependent signal transduction pathways. nih.gov

β-Arrestin Recruitment and AKT Phosphorylation: β-arrestins are key scaffolding proteins that regulate GPCR signaling. frontiersin.org Upon receptor activation, β-arrestins are recruited and can initiate signaling cascades independent of G-proteins. researchgate.net A critical function of β-arrestin is its role as a scaffold for kinase and phosphatase signaling complexes. researchgate.net For instance, β-arrestin 2 can form a complex with the protein phosphatase 2A (PP2A) and the kinase Akt. researchgate.net This scaffolding can lead to the inactivation of Akt. researchgate.net In other contexts, β-arrestins can promote the activation of signaling pathways, including the PI3K/Akt pathway. frontiersin.orgnih.gov The specific outcome of β-arrestin recruitment is dependent on the receptor, the ligand, and the cellular context. nih.gov

Anti-proliferative Activities in Genetically Dependent Cell Lines

The targeted inhibition of specific cellular proteins can lead to potent anti-proliferative effects, particularly in cancer cells that have a genetic dependency on that protein. This principle of synthetic lethality is exemplified by the targeting of WRN helicase in MSI cancers. nih.govspringermedizin.de

Genetic and pharmacological suppression of WRN has been shown to have significant anti-proliferative and pro-apoptotic effects specifically in MSI tumor cell lines. ustc.edu.cnspringermedizin.deresearchgate.net This selective action is due to the critical role of WRN in maintaining genomic stability in the context of mismatch repair deficiency. acs.org Inhibition of WRN's helicase activity leads to the stalling of replication forks, accumulation of DNA damage, and chromosomal instability, which ultimately triggers cell cycle arrest and apoptosis in these genetically dependent cells. nih.govspringermedizin.de

Non-clinical studies have extensively documented these anti-proliferative activities across a range of MSI cancer cell lines. The sensitivity to WRN inhibitors correlates well with the genetic dependence of the cell line on WRN. ustc.edu.cn For example, treatment of MSI colorectal cancer cell lines like SW48 with WRN inhibitors results in a potent inhibition of cell viability, whereas MSS cell lines like SW620 are unaffected. nih.govustc.edu.cn This selective killing of cancer cells highlights the precision of targeting WRN in MSI tumors. springermedizin.de

| Cell Line | Cancer Type | Genetic Background | Effect of WRN Inhibition | References |

|---|---|---|---|---|

| SW48 | Colorectal Cancer | MSI | High sensitivity, potent inhibition of proliferation and clonogenic growth. | nih.govustc.edu.cn |

| KM12 | Colorectal Cancer | MSI | Selective suppression of cell growth, induction of DNA damage. | nih.govaacrjournals.org |

| HCT116 | Colorectal Cancer | MSI | Induction of γH2AX phosphorylation, cell cycle arrest, and apoptosis. | aacrjournals.org |

| RL95-2 | Endometrial Cancer | MSI | Sensitivity to WRN inhibitors. | nih.gov |

| SW620 | Colorectal Cancer | MSS | Resistant to WRN inhibition, no effect on proliferation. | nih.govaacrjournals.org |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org For the 2-amino-3-cyclohexyl-N-methylpropanamide ligand-receptor complex, MD simulations provide a dynamic view of the binding event, revealing the stability of the interaction, conformational changes in both the ligand and the target protein, and the role of solvent molecules. nih.gov

The process begins by placing the docked pose of this compound into the active site of a receptor. The entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses them to predict their subsequent motion over a series of short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), it is possible to observe the equilibrium state of the complex and analyze its dynamic behavior. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Illustrative MD Simulation Parameters

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36m, AMBERff14SB |

| Solvent Model | TIP3P Water Model |

| Simulation Time | 100 nanoseconds (ns) |

| Temperature | 310 K (Kelvin) |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Following MD simulations, binding free energy calculations are performed to provide a more quantitative estimate of the binding affinity between this compound and its receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular "end-point" techniques that calculate the free energy of binding by analyzing snapshots from the MD trajectory. pharmaffiliates.comlab-chemicals.com

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanics gas-phase energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding. The ΔE_MM term includes van der Waals and electrostatic interactions. The solvation energy is split into polar and nonpolar components. The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). lab-chemicals.comnih.gov These calculations are crucial for ranking potential drug candidates and understanding the key energetic contributions to binding.

Illustrative Binding Free Energy Components for a Ligand-Receptor Complex

| Energy Component (kcal/mol) | Value |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -21.3 |

| Polar Solvation Energy (ΔG_polar) | +35.5 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -35.7 |

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For this compound, docking studies are the first step in understanding its potential mechanism of action. The process involves generating a multitude of possible binding poses of the ligand within the active site of a target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

The results of a docking study provide a binding score (e.g., in kcal/mol), which estimates the binding energy, and a detailed 3D model of the ligand-receptor complex. This model is invaluable for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. This information helps to rationalize the molecule's activity and provides a structural basis for further optimization.

Illustrative Molecular Docking Results

| Parameter | Result |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Docking Software | AutoDock Vina, Glide |

| Binding Affinity (Score) | -8.2 kcal/mol |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 |

| Types of Interactions | Hydrogen bond with ASP-145 (amino group), Hydrophobic interaction with PHE-80 (cyclohexyl ring) |

Prediction of Molecular Descriptors and Pharmacokinetic Properties (Computational)

Before significant resources are invested in synthesizing and testing a compound, computational methods are used to predict its fundamental physicochemical and pharmacokinetic properties. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, relies on calculating various molecular descriptors. researchgate.net For this compound, these descriptors can predict properties like molecular weight, lipophilicity (LogP), aqueous solubility, and the potential to cross the blood-brain barrier.

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity or properties. By evaluating these parameters early, researchers can identify potential liabilities and prioritize compounds with more favorable drug-like characteristics for further development.

Illustrative Predicted Molecular and Pharmacokinetic Properties

| Property/Descriptor | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 184.28 | Complies with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 1.85 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10) |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause CNS side effects |

In Silico Screening and Rational Design of Novel Analogs for Lead Optimization

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, in silico screening and rational design are key components of this process. Rational design uses the structural information from docking and MD studies to propose specific modifications to the molecule that are predicted to enhance its interaction with the target.

For example, if docking reveals an empty hydrophobic pocket near the cyclohexyl group, analogs could be designed with larger aliphatic groups to fill this pocket and increase binding affinity. Virtual libraries of such analogs can be created and subjected to high-throughput virtual screening, where they are rapidly docked into the target's active site and scored. This in silico approach allows for the evaluation of thousands of potential modifications, ensuring that only the most promising analogs are selected for chemical synthesis and experimental testing, thereby saving significant time and resources.

Analytical Method Development for Research Characterization

Chromatographic Techniques for Purity Assessment and Compound Separation

Chromatographic methods are indispensable for separating 2-amino-3-cyclohexyl-N-methylpropanamide from impurities, starting materials, and by-products that may be present after synthesis. These techniques are crucial for assessing the purity of research batches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically suitable for this type of molecule, which possesses both hydrophobic (cyclohexyl group) and polar (amino and amide groups) functionalities.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water for mass spectrometry compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the target compound and the separation of impurities with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, although the amide and amino groups may not possess a strong chromophore, potentially requiring derivatization or alternative detection methods for high sensitivity.

For a structurally related compound, 2-Amino-N-cyclohexyl-N-methylbenzylamine, a reverse-phase HPLC method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier has been described. sielc.com This approach demonstrates a viable starting point for method development for this compound.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 210 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. For the analysis of this compound, a UPLC method would offer a more detailed purity profile, capable of separating closely related impurities that might co-elute in an HPLC run.

The principles of separation remain similar to HPLC, often using reverse-phase chemistry. However, the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. A rapid UPLC-MS/MS methodology has been developed for the research analysis of derivatized amino acids, demonstrating the power of this technique for achieving high-throughput and sensitive analysis. lcms.cz Such an approach, possibly involving derivatization with a reagent like AccQ•Tag to enhance ionization efficiency and chromatographic retention, could be readily adapted. lcms.cz

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of synthesized this compound and for elucidating its structure through fragmentation analysis.

Coupling liquid chromatography with mass spectrometry provides a robust two-dimensional analytical tool. As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like amino acid derivatives, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+. lcms.cz

For this compound (Molecular Formula: C10H20N2O, Molecular Weight: 184.28 g/mol ), the expected protonated molecular ion [M+H]+ would have an m/z of approximately 185.16. The high selectivity of the mass spectrometer allows for the detection and confirmation of the target compound even in complex matrices.

For more in-depth structural analysis and for identifying potential metabolites in research samples, high-resolution mass spectrometry techniques like UPLC-Quadrupole Time-of-Flight (QToF) MS are employed. UPLC provides superior chromatographic separation, while the QToF mass analyzer offers high mass accuracy (typically <5 ppm) and the ability to perform tandem mass spectrometry (MS/MS).

In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]+ ion of this compound at m/z 185.16) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm its identity and distinguish it from isomers. While experimental data is not available, predictive tools can estimate collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape and can aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using CCSbase and available on PubChem. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 185.16484 | 145.1 |

| [M+Na]+ | 207.14678 | 147.0 |

| [M+NH4]+ | 202.19138 | 163.5 |

| [M+K]+ | 223.12072 | 146.0 |

| [M-H]- | 183.15028 | 146.8 |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are used to probe the interaction of the compound with electromagnetic radiation, providing valuable information about its chemical structure and bonding. For the structural elucidation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the unambiguous assignment of the entire molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons.

While not a primary tool for structural elucidation of this type of compound, Infrared (IR) spectroscopy could be used to confirm the presence of key functional groups. Characteristic absorption bands for the N-H bonds in the amino and amide groups, the C=O stretch of the amide, and the C-H bonds of the cyclohexyl ring would be expected in the IR spectrum.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

1H NMR Spectroscopy

In 1H NMR spectroscopy of this compound, each unique proton in the molecule gives rise to a distinct signal in the spectrum. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Protons attached to electronegative atoms or functional groups are deshielded and appear at higher chemical shifts (downfield). The integration of the signal provides the relative number of protons responsible for that signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which helps in establishing the connectivity.

Based on the structure of this compound, a hypothetical 1H NMR spectrum would exhibit characteristic signals corresponding to the protons of the cyclohexyl ring, the α-proton, the β-methylene protons, the N-methyl protons, and the amine and amide protons. The complex overlapping signals of the cyclohexyl protons would typically appear in the upfield region (around 1.0-1.8 ppm). The N-methyl protons would likely appear as a doublet around 2.7 ppm due to coupling with the amide proton. The α-proton, being adjacent to the amino and carbonyl groups, would be expected to resonate further downfield.

13C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a signal at a specific chemical shift. The chemical shift values in 13C NMR are highly sensitive to the nature of the functional groups attached to the carbon atom. Carbonyl carbons, for instance, appear at a significantly downfield region (typically 170-180 ppm).

For this compound, the 13C NMR spectrum would show distinct signals for the carbonyl carbon of the amide, the α-carbon attached to the amino group, the carbons of the cyclohexyl ring, the β-methylene carbon, and the N-methyl carbon. The chemical shifts of the cyclohexyl carbons would be observed in the aliphatic region of the spectrum. The presence of these signals at their expected chemical shifts confirms the presence of the different structural components of the molecule.

Hypothetical NMR Data for this compound

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~175 |

| α-CH | ~3.5 | ~58 |

| β-CH2 | ~1.5 | ~40 |

| Cyclohexyl-CH | ~1.7 | ~34 |

| Cyclohexyl-CH2 | ~1.0 - 1.8 | ~26-33 |

| N-CH3 | ~2.7 (d) | ~26 |

| NH2 | Broad singlet | - |

| NH | Broad singlet | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet.

2 Amino 3 Cyclohexyl N Methylpropanamide As a Peptidomimetic Scaffold in Research

Design Principles for Peptide Mimetics Incorporating Propanamide Scaffolds

The fundamental goal of peptidomimetic design is to create molecules that replicate the biological activity of a parent peptide but possess improved pharmacological properties. longdom.org This is achieved by systematically modifying the peptide structure to enhance stability, improve absorption, and increase affinity and selectivity for its biological target. longdom.orgnih.gov Propanamide scaffolds, particularly those incorporating non-canonical amino acid features like 2-amino-3-cyclohexyl-N-methylpropanamide, are designed based on several key principles:

Increased Proteolytic Resistance: Standard peptide bonds are susceptible to cleavage by proteases. Modifications such as N-methylation (as seen in the N-methylpropanamide structure) sterically hinder the approach of these enzymes, thereby increasing the molecule's half-life in biological systems. upc.edu

Conformational Constraint: The introduction of sterically demanding groups, such as the cyclohexyl moiety, restricts the rotational freedom of the molecular backbone. upc.edu This pre-organization of the molecule into a specific, biologically active conformation can lead to a higher binding affinity for its target receptor. This is because less conformational entropy is lost upon binding, which is energetically favorable. upc.edu

Side-Chain Mimicry: The cyclohexyl group can serve as a mimic for the side chains of natural hydrophobic amino acids like leucine (B10760876), valine, or phenylalanine. This allows the peptidomimetic to engage with hydrophobic pockets on the surface of target proteins, which is crucial for molecular recognition. nih.gov

The design process is a multi-step approach that begins with establishing a solid structure-activity relationship (SAR) for a lead peptide. upc.edu This involves identifying the minimal sequence required for activity and pinpointing which amino acid residues are critical for recognition and function. upc.edu This knowledge then guides the rational incorporation of scaffolds like this compound to create first-generation peptidomimetics with improved drug-like properties. upc.edu

| Design Principle | Structural Feature in this compound | Intended Outcome |

|---|---|---|

| Enhance Metabolic Stability | N-methylated amide bond | Increased resistance to proteolytic degradation. upc.edu |

| Introduce Conformational Constraint | Bulky cyclohexyl group | Pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity. upc.edu |

| Modulate Pharmacokinetics | Hydrophobic cyclohexyl group | Improves lipophilicity, which can enhance cell permeability. mdpi.com |

| Mimic Key Residues | Cyclohexyl group | Acts as a surrogate for natural hydrophobic amino acid side chains (e.g., Leucine, Phenylalanine). nih.gov |

Conformational Mimicry of Peptide Secondary Structures (e.g., α-helix, β-turn)

Many biological processes, particularly protein-protein interactions, are mediated by well-defined secondary structures such as α-helices and β-turns at the protein interface. nih.gov A primary goal in peptidomimetic research is to develop small molecules and non-peptide scaffolds that can accurately mimic these structural motifs. vu.nlnih.gov The this compound scaffold can be instrumental in this endeavor by constraining the peptide backbone into specific geometries.

β-Turn Mimicry: β-turns are structures that reverse the direction of a polypeptide chain, and they are frequently involved in molecular recognition events. nih.govnih.gov The design of β-turn mimetics often involves creating a rigid scaffold that holds the side chains of the i+1 and i+2 residues in a spatial orientation that mimics the natural turn. nih.gov The conformational restrictions imposed by the cyclohexyl group in the this compound backbone can help stabilize a turn-like structure, effectively pre-organizing the attached pharmacophoric groups for optimal interaction with a target protein. nih.gov

The utility of a scaffold in mimicking a specific secondary structure is highly dependent on its placement within a larger molecule and the nature of the adjacent building blocks. Computational modeling and spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are essential tools to verify that the designed peptidomimetic indeed adopts the desired conformation. upc.eduamericanpeptidesociety.org

| Secondary Structure | Role in Molecular Recognition | Contribution of the Propanamide Scaffold |

|---|---|---|

| α-Helix | Presents a specific spatial arrangement of side chains for binding, often involving i, i+4, and i+7 residues. nih.gov | The cyclohexyl group restricts backbone torsion angles, which can help induce or stabilize a helical fold within a larger peptide sequence. upc.edu |

| β-Turn | Reorients the peptide chain, often exposing key side chains on the surface for interaction. nih.govnih.gov | The steric hindrance from the cyclohexyl moiety can favor a compact, turn-like conformation, positioning adjacent residues for binding. nih.gov |

Application in Protein-Protein Interaction (PPI) Modulation Research

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov However, targeting PPIs with traditional small molecules is challenging due to the large, flat, and often featureless nature of the interaction surfaces. nih.gov Peptidomimetics are uniquely suited for this task because they can mimic the secondary structures that often form the "hot spots" of binding at these interfaces. nih.govnih.gov

Scaffolds like this compound are valuable tools for designing PPI modulators. The strategy involves creating a molecule that displays mimics of the key amino acid side chains in the correct three-dimensional arrangement to disrupt the native protein interaction.

For example, in many PPIs, a hydrophobic pocket on one protein recognizes a hydrophobic residue (like leucine or phenylalanine) from an α-helix on its binding partner. nih.gov A peptidomimetic incorporating the this compound scaffold could be designed where the cyclohexyl group mimics the critical hydrophobic side chain. The constrained propanamide backbone would serve to orient this group and other necessary functionalities precisely, allowing the molecule to bind to the target protein and block the natural interaction. This approach has been successfully used to develop inhibitors for interactions such as the p53-MDM2 pathway, which is critical in cancer. nih.gov

| Targeted PPI Example | Mechanism of Natural Interaction | Potential Role of a Peptidomimetic Scaffold |

|---|---|---|

| p53/MDM2 | An α-helix of the p53 protein inserts into a hydrophobic cleft on MDM2, with key interactions from Phe, Trp, and Leu residues. nih.gov | The cyclohexyl group can mimic one of the key hydrophobic residues, while the scaffold orients other groups to disrupt the binding. |

| XIAP/Caspase-9 | The BIR3 domain of XIAP binds to and inhibits caspase-9, preventing apoptosis. nih.gov | A peptidomimetic could be designed to mimic the binding motif of caspase-9, preventing its interaction with XIAP and promoting cell death in cancer cells. |

| 14-3-3/Client Proteins | 14-3-3 proteins bind to phosphorylated motifs on various partner proteins, regulating their function. nih.govresearchgate.net | Scaffolds can be used to design molecules that either inhibit or stabilize these interactions, depending on the therapeutic goal. nih.gov |

Structure-Based Design of Bioactive Peptidomimetics

Structure-based design is a rational approach to drug discovery that utilizes high-resolution structural information of a biological target to design potent and selective inhibitors. nih.govresearchgate.net This process is particularly powerful for creating peptidomimetics, as it allows for the precise tailoring of a scaffold to fit a specific binding site. nih.gov

The design process using a scaffold like this compound typically follows these steps:

Target Identification and Structural Analysis: A protein target is chosen, and its three-dimensional structure is determined using methods like X-ray crystallography or NMR. The binding site of its natural peptide ligand is identified, and key "hot-spot" residues essential for the interaction are mapped. nih.gov

Pharmacophore Modeling: Based on the structural data, a pharmacophore model is created. This model defines the essential steric and electronic features required for binding, such as the precise locations of hydrophobic groups, hydrogen bond donors, and acceptors. upc.edu

Scaffold Selection and Elaboration: A rigid scaffold, such as the constrained propanamide, is chosen to serve as a template. The cyclohexyl group might be selected to fit into a known hydrophobic pocket, while other positions on the scaffold are chemically modified to match the other elements of the pharmacophore model.

Computational Docking and Scoring: The designed peptidomimetic candidates are computationally docked into the binding site of the target protein. nih.gov Scoring functions are used to predict their binding affinity and rank the most promising candidates for synthesis. nih.gov

Synthesis and Biological Evaluation: The top-ranked compounds are synthesized and tested in biochemical and cell-based assays to confirm their activity and validate the design.

This iterative cycle of design, synthesis, and testing allows for the refinement of the peptidomimetic, leading to compounds with high potency and selectivity for their intended target. nih.gov The this compound scaffold provides a robust and conformationally defined starting point for this powerful design strategy.

Future Research Directions and Emerging Applications in Academic Contexts

Exploration of Novel Biological Targets for 2-amino-3-cyclohexyl-N-methylpropanamide Analogs

The identification of biological targets is the foundational step in drug discovery. For derivatives of this compound, a systematic exploration of novel protein interactions would be a primary research objective. Contemporary target identification methods could be employed to uncover previously unmapped molecular targets. youtube.com

One powerful approach is the in vitro selection of resistance to a novel compound coupled with whole-genome sequencing (IVIEWGA). nih.gov In this method, cell cultures would be exposed to analogs of this compound to select for resistant populations. Subsequent genomic analysis of these resistant cells can pinpoint mutations in specific genes, which often correspond to the drug's direct target or a related pathway component. nih.gov

Another key strategy is chemoproteomics, which utilizes small-molecule affinity-based probes to isolate and identify protein targets from complex biological mixtures. nih.gov An analog of this compound could be functionalized with a reactive group or a reporter tag. When introduced to cell lysates, this probe would covalently bind to its protein targets, allowing for their enrichment and subsequent identification by mass spectrometry. nih.gov This untargeted approach has been successful in mapping the targets of various small molecules and could reveal unexpected therapeutic opportunities. youtube.com

Future research would focus on creating a library of analogs and screening them against various cell lines to identify potential targets involved in disease pathways, such as cancer or neurodegenerative disorders. The data gathered would provide a blueprint for medicinal chemists to design next-generation compounds with improved target specificity. youtube.com

Table 1: Hypothetical Target Identification Strategies for Analogs

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chemoproteomics | Synthesis of an alkyne-tagged analog for affinity purification from cancer cell lysates followed by mass spectrometry. | Identification of novel protein binding partners, potentially enzymes or receptors involved in cell proliferation. |

| IVIEWGA | Long-term culture of pathogenic bacteria with sub-lethal concentrations of an analog, followed by whole-genome sequencing of resistant colonies. | Discovery of mutations in essential bacterial enzymes, suggesting a novel antibacterial mechanism of action. |

| Thermal Proteome Profiling | Quantitative mass spectrometry to measure changes in protein thermal stability across the proteome in the presence of an analog. | Identification of direct targets by observing increased melting temperatures of specific proteins upon compound binding. |

Development of Advanced and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of chiral amines and their derivatives is a cornerstone of pharmaceutical chemistry. nih.gov As research into this compound progresses, the need for efficient, scalable, and environmentally friendly synthetic methods for its complex derivatives will become paramount. Future research will likely focus on moving away from traditional, often wasteful chemical routes toward more sustainable biocatalytic and flow-chemistry-based approaches. hims-biocat.eunih.gov

Biocatalysis, using enzymes like transaminases, offers high stereoselectivity under mild conditions, which is crucial for producing enantiomerically pure chiral amines. nih.govdovepress.com Amine dehydrogenases are another class of enzymes that can be engineered to catalyze reductive amination, converting ketones into chiral amines with high efficiency. dovepress.com Research could focus on developing engineered enzymes specifically tailored to synthesize a diverse library of this compound derivatives with various substitutions. Enzyme immobilization is a key strategy to improve the reusability and stability of these biocatalysts, making the process more economically viable for industrial application. nih.gov

Flow chemistry represents another frontier for the sustainable synthesis of amide bonds. nih.gov Continuous-flow reactors allow for better control over reaction parameters, improved safety, and higher space-time yields compared to batch processing. rsc.org The implementation of immobilized enzymes within these flow systems can enable multi-step cascade reactions that are often incompatible in a single pot, streamlining the synthesis of complex molecules. rsc.org

Table 2: Comparison of Potential Synthetic Methodologies

| Methodology | Key Advantages | Research Focus for Derivatives |

|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. uva.nl | Directed evolution of enzymes for broader substrate scope; development of robust immobilized enzyme systems. nih.gov |

| Flow Chemistry | Enhanced safety and control, scalability, potential for automation and multi-step synthesis. nih.gov | Optimization of reactor design; integration of solid-supported reagents and catalysts for amide bond formation. |

| Hybrid Chemo-enzymatic Synthesis | Combines the advantages of both chemical and enzymatic steps for complex transformations. | Designing multi-enzyme cascades in flow reactors for the synthesis of structurally complex analogs from simple precursors. rsc.org |

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

To fully understand the biological effects of a novel compound, a systems-level approach is necessary. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of a drug's mechanism of action. frontlinegenomics.com For this compound and its analogs, multi-omics studies would be a critical future research direction to elucidate their effects on cellular networks. rsc.org

By treating biological systems (e.g., cell cultures or model organisms) with a lead compound, researchers can generate vast datasets. Transcriptomics (RNA-seq) can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. mdpi.com Integrating these disparate data types is a significant computational challenge but offers profound insights. rsc.orgresearchgate.net

For instance, if an analog of this compound shows anti-proliferative effects in a cancer cell line, a multi-omics approach could reveal that it not only inhibits its primary target but also induces downstream changes in cell cycle gene expression (transcriptomics), alters the phosphorylation status of signaling proteins (proteomics), and disrupts key metabolic pathways (metabolomics). This integrated view is crucial for predicting both efficacy and potential off-target effects. frontlinegenomics.com Quantitative Systems Pharmacology (QSP) models can then be developed, using omics data to simulate the dynamic interactions between the drug and complex biological networks. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) Research (Non-Clinical)

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to high-throughput screening for identifying starting points for drug development. nih.govresearchgate.net FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov The structural motif of this compound makes it an interesting candidate for inclusion in fragment libraries.

The core structure could serve as a starting point for developing inhibitors against various targets. For example, the cyclohexyl group could bind to a hydrophobic pocket, while the amino-amide portion could form key hydrogen bonds with a protein backbone. researchgate.net Sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are used to screen fragment libraries and characterize their binding modes. acs.org

Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies like fragment growing (adding functional groups to improve affinity) or fragment linking (combining two or more fragments that bind to adjacent sites). nih.gov Future FBDD research could involve creating a focused library of fragments based on the this compound scaffold to screen against challenging targets like protein-protein interactions. researchgate.netfrontiersin.org

Table 3: Potential FBDD Screening Cascade for a Hypothetical Target

| Step | Technique | Purpose |

|---|---|---|

| 1. Primary Screen | Thermal Shift Assay (DSF) | Rapidly identify fragments that stabilize the target protein, indicating binding. nih.gov |

| 2. Hit Validation | Surface Plasmon Resonance (SPR) | Confirm direct binding and determine kinetic parameters (association/dissociation rates). acs.org |

| 3. Structural Analysis | X-ray Crystallography | Determine the precise binding mode of the fragment to guide structure-based design. researchgate.net |

| 4. Hit-to-Lead Optimization | Medicinal Chemistry Synthesis | Grow or link fragments to increase potency and improve drug-like properties. nih.gov |

Advanced Computational Modeling for Predictive Research and Virtual Screening

Computational methods are indispensable in modern drug discovery, enabling the rapid screening of vast chemical libraries and the prediction of molecular properties. mdpi.com For a compound class like this compound, advanced computational modeling would be integral to future research.

Structure-based virtual screening could be used to dock large libraries of its virtual analogs against the three-dimensional structures of known or predicted biological targets. nih.gov This approach can prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources. researchgate.net As the accessible chemical space of make-on-demand compounds grows into the billions, these ultra-large virtual libraries offer an unprecedented opportunity to find novel hits for even "non-druggable" targets. nih.gov

Furthermore, machine learning and deep learning models can be trained on existing data to predict various properties, from binding affinity and selectivity to pharmacokinetic profiles. mdpi.comnih.gov For instance, quantitative structure-activity relationship (QSAR) models could be developed for a series of analogs to understand how different chemical modifications influence their biological activity. mdpi.com Advanced modeling techniques that combine molecular dynamics simulations with quantum mechanics could provide deep insights into the specific molecular interactions that govern binding, guiding the rational design of more potent and selective molecules. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-3-cyclohexyl-N-methylpropanamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via condensation reactions between cyclohexyl-containing precursors (e.g., cyclohexyl ketones or aldehydes) and methylamine derivatives. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity. For example, similar amide syntheses employ oxidation and substitution reactions to stabilize intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs like the cyclohexyl and methylamide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while mass spectrometry (MS) validates molecular weight. PubChem-derived protocols for analogous compounds emphasize these techniques .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services, as outlined in safety guidelines for structurally similar amides .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during the synthesis of this compound?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance stereocontrol. Post-synthesis, chiral HPLC or X-ray crystallography (as applied to N-ethyl propanamide derivatives) confirms enantiomeric purity . Computational modeling of transition states may further guide catalyst selection.

Q. How should contradictory data in biological activity assays of this compound be resolved?

- Methodological Answer : Replicate assays under strictly controlled conditions (pH, temperature, solvent). Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic inhibition) to cross-validate results. Reference protocols from hydroxamic acid studies, which employ multiple analytical techniques to resolve discrepancies .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?